Cas no 1344220-07-0 (5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-Amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine core with functional modifications, including an amino group at the 5-position and an allyl substituent at the 3-position. This structure imparts reactivity useful in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and unsaturated allyl groups offers versatility for further derivatization, enabling applications in nucleophilic substitution or cycloaddition reactions. Its stable tetrahydropyrimidine scaffold ensures compatibility with a range of reaction conditions, making it a valuable intermediate for researchers exploring novel bioactive molecules or materials. The compound's well-defined properties facilitate precise control in synthetic pathways.
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
1344220-07-0 structure
Product name:5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:1344220-07-0
MF:C8H11N3O2
MW:181.191841363907
CID:5708106
PubChem ID:63799914

5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-1105409
    • AKOS013111850
    • CS-0349117
    • 1344220-07-0
    • 5-AMINO-1-METHYL-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DION+
    • 3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione
    • 5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Inchi: 1S/C8H11N3O2/c1-3-4-11-7(12)6(9)5-10(2)8(11)13/h3,5H,1,4,9H2,2H3
    • InChI Key: KYSRNOJEPDDWAP-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C=C(C(N1CC=C)=O)N

Computed Properties

  • Exact Mass: 181.085126602g/mol
  • Monoisotopic Mass: 181.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 66.6Ų

5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1105409-0.5g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1105409-0.05g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1105409-0.1g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1105409-10.0g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0
10g
$5221.0 2023-06-10
Enamine
EN300-1105409-5g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1105409-10g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1105409-5.0g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0
5g
$3520.0 2023-06-10
Enamine
EN300-1105409-1.0g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0
1g
$1214.0 2023-06-10
Enamine
EN300-1105409-0.25g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1105409-2.5g
5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1344220-07-0 95%
2.5g
$1650.0 2023-10-27

5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature

Additional information on 5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Research Briefing on 5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 1344220-07-0)

5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 1344220-07-0) is a chemically modified pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including an amino group at the 5-position and an allyl substituent at the 3-position, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, making it a compound of interest for drug discovery and development.

The synthesis of 5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been optimized to improve yield and purity, as reported in recent literature. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to achieve efficient production. The compound's structural elucidation has been confirmed through spectroscopic methods, including NMR and mass spectrometry, ensuring its chemical integrity and reproducibility for further studies.

In terms of biological activity, preliminary investigations have revealed that this compound exhibits notable interactions with key enzymatic targets involved in inflammatory and proliferative pathways. Specifically, it has been shown to modulate the activity of certain kinases and proteases, suggesting its potential as a lead compound for developing novel anti-inflammatory or anticancer agents. Recent in vitro studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, with IC50 values indicating moderate to high potency.

Further mechanistic studies have explored the compound's binding affinity and selectivity towards specific biological targets. Molecular docking simulations and X-ray crystallography have provided insights into its interaction with active sites of target proteins, highlighting the importance of its amino and allyl functional groups in mediating these interactions. These findings are crucial for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and reducing potential off-target effects.

Despite these promising results, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies are needed to evaluate the compound's bioavailability, metabolic stability, and toxicity profile. Recent advancements in drug delivery systems, such as nanoparticle-based carriers, may offer solutions to enhance its therapeutic index. Collaborative efforts between chemists, biologists, and pharmacologists are essential to address these challenges and advance the compound through preclinical development.

In conclusion, 5-amino-1-methyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a promising candidate for further investigation in drug discovery. Its unique chemical structure and preliminary biological activities warrant continued research to fully elucidate its therapeutic potential. Future studies should focus on optimizing its pharmacological properties and exploring its applicability in treating specific diseases, paving the way for its eventual clinical evaluation.

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